6-Bromo-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Process Chemistry Physical Organic Chemistry

Researchers requiring consistent regioselectivity for mTOR/PI3K inhibitor synthesis often face variable reactivity among bromo-azaindole isomers. 6-Bromo-4-azaindole resolves this with enhanced C6 oxidative addition activity. • ≥97% purity minimizes by-product formation in cross-coupling. • Lower boiling point (311°C vs. 332°C for 5-bromo isomer) simplifies purification. • Solid-state stability (mp 192-194°C) supports automated library synthesis. Global stock available in bulk; shipped ambient under GHS-compliant labeling.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 944937-53-5
Cat. No. B032787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrrolo[3,2-b]pyridine
CAS944937-53-5
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)Br
InChIInChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
InChIKeyOJFFFCVPCVATIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[3,2-b]pyridine: Essential Kinase Chemistry Building Block


6-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5), also known as 6-bromo-4-azaindole, is a heteroaromatic building block featuring a bromine atom at the 6-position of the privileged 1H-pyrrolo[3,2-b]pyridine scaffold [1]. This core framework is a 7-azaindole isostere, capable of mimicking purine bases and enabling targeted interactions with protein kinases [2]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules via modern cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations [1]. Its molecular formula is C7H5BrN2, with a molecular weight of 197.03 g/mol, and it is commercially available as a solid with a typical purity of 97% .

6-Bromo-1H-pyrrolo[3,2-b]pyridine: Isomer Reactivity Comparison


Generic substitution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine with other bromo-azaindole isomers is not straightforward due to distinct reactivity and physicochemical properties arising from the position of the bromine atom. While compounds such as 5-bromo-1H-pyrrolo[3,2-b]pyridine share the same molecular weight and formula, their boiling points differ significantly (311°C for the 6-bromo isomer vs. 332.2°C for the 5-bromo isomer [REFS-1, REFS-2]), which can impact purification and handling. More critically, the electronic environment of the bromine at the C6 position enhances its susceptibility to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, a reactivity profile not mirrored by other positional isomers . This specificity is essential for the precise construction of targeted kinase inhibitor scaffolds, where the orientation and electronic properties of the heterocyclic core directly influence binding affinity and selectivity [1].

6-Bromo-1H-pyrrolo[3,2-b]pyridine: Differentiation Evidence


Boiling Point: 6-Bromo vs. 5-Bromo Isomer

6-Bromo-1H-pyrrolo[3,2-b]pyridine exhibits a significantly lower boiling point (311°C at 760 mmHg) compared to its 5-bromo positional isomer (332.2°C at 760 mmHg), indicating weaker intermolecular forces in the 6-substituted analog [REFS-1, REFS-2]. This 21.2°C difference can simplify distillation-based purification and may reflect differences in crystal packing energy relevant to solubility and formulation.

Medicinal Chemistry Process Chemistry Physical Organic Chemistry

Melting Point and Solid-State Stability

The melting point of 6-Bromo-1H-pyrrolo[3,2-b]pyridine is 192-194°C . While a melting point for the 5-bromo isomer is not consistently reported across vendors, this value places the 6-bromo derivative in a higher melting range compared to many heteroaromatic bromides, suggesting a more stable crystal lattice. This characteristic can influence storage stability, handling, and purification by recrystallization.

Chemical Synthesis Pharmaceutical Development Solid-State Chemistry

mTOR/PI3K Inhibitor Patent Evidence

The 1H-pyrrolo[3,2-b]pyridine core, exemplified by 6-bromo-1H-pyrrolo[3,2-b]pyridine, is explicitly claimed in patents as a key intermediate for synthesizing potent mTOR and PI3K kinase inhibitors [1]. In one example, a derivative containing this core exhibited IC50 values of 64 nM against PI3K-α and 41.5 nM against mTOR in fluorescence polarization and enzyme assays, respectively [1]. While the exact 6-bromo compound is a building block rather than a final drug candidate, its incorporation into such scaffolds is well-documented, providing a validated starting point for SAR campaigns. Alternative isomers (e.g., pyrrolo[2,3-b]pyridine) are also used but often lead to different selectivity profiles; the [3,2-b] regioisomer has been specifically optimized for mTOR/PI3K dual inhibition [1].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Commercial Purity and Availability

6-Bromo-1H-pyrrolo[3,2-b]pyridine is widely available from major chemical suppliers with a standard purity of 97% (minimum) . This high purity, combined with consistent commercial sourcing from reputable vendors such as Sigma-Aldrich (AldrichCPR) and Santa Cruz Biotechnology, ensures reproducible results in multi-step syntheses . In contrast, some positional isomers may be offered at lower purities (e.g., 95%) or with less comprehensive analytical documentation, which can introduce variability in sensitive coupling reactions .

Chemical Procurement Quality Control Synthetic Chemistry

Application Scenarios: 6-Bromo-1H-pyrrolo[3,2-b]pyridine


mTOR/PI3K Dual Inhibitor Synthesis

6-Bromo-1H-pyrrolo[3,2-b]pyridine serves as an optimal starting material for constructing mTOR and PI3K kinase inhibitor libraries, as documented in patent literature [1]. The 6-position bromine allows for efficient Suzuki-Miyaura coupling to introduce diverse aryl groups, while the [3,2-b] regioisomer provides the correct geometry for dual mTOR/PI3K inhibition. Researchers can leverage the compound's high commercial purity (≥97%) to minimize purification steps and accelerate SAR campaigns .

Regioselective Kinase Probe Development

The enhanced reactivity of the C6 bromine in SNAr and cross-coupling reactions, compared to other positional isomers, makes this compound particularly suited for regioselective functionalization . This property is critical when synthesizing complex kinase probes where precise control over substitution patterns is required to achieve target selectivity. The lower boiling point (311°C) relative to the 5-bromo isomer (332.2°C) also facilitates purification during scale-up .

Fragment-Based Drug Discovery Libraries

As a privileged azaindole scaffold with a molecular weight of 197.03 g/mol, 6-Bromo-1H-pyrrolo[3,2-b]pyridine is an ideal fragment for FBDD campaigns targeting ATP-binding pockets of kinases [2]. The bromine atom provides a synthetic handle for rapid analog generation, while the core itself can engage in key hydrogen bonding interactions with the kinase hinge region. Its solid-state stability and high melting point (192-194°C) ensure reliable handling in automated library synthesis .

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